molecular formula C15H12ClIN2OS B3670403 3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B3670403
M. Wt: 430.7 g/mol
InChI Key: GQBGXLYKZLMGRE-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an iodo group, and a methylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-iodo-2-methylaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with thiophosgene to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide
  • 3-chloro-N-[(4-fluoro-2-methylphenyl)carbamothioyl]benzamide
  • 3-chloro-N-[(4-chloro-2-methylphenyl)carbamothioyl]benzamide

Uniqueness

3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the iodo group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2OS/c1-9-7-12(17)5-6-13(9)18-15(21)19-14(20)10-3-2-4-11(16)8-10/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBGXLYKZLMGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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